molecular formula C9H10N2O B14625834 4-Amino-4-(pyridin-2-yl)but-3-en-2-one CAS No. 57352-11-1

4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Cat. No.: B14625834
CAS No.: 57352-11-1
M. Wt: 162.19 g/mol
InChI Key: PNWOUYRUAUDYIM-UHFFFAOYSA-N
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Description

4-Amino-4-(pyridin-2-yl)but-3-en-2-one is an organic compound that features a pyridine ring attached to a butenone structure with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and an appropriate amine.

    Condensation Reaction: The aldehyde group of pyridine-2-carbaldehyde reacts with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Formation of Butenone: The amine undergoes further reactions to introduce the butenone moiety, typically involving a series of condensation and reduction steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(pyridin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-Amino-4-(pyridin-2-yl)but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: This compound has a similar pyridine structure but includes a triazole ring.

    4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid: This compound features a pyridine ring and a benzoic acid moiety.

Uniqueness

4-Amino-4-(pyridin-2-yl)but-3-en-2-one is unique due to its specific combination of a pyridine ring and a butenone structure with an amino group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.

Properties

CAS No.

57352-11-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-amino-4-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H10N2O/c1-7(12)6-8(10)9-4-2-3-5-11-9/h2-6H,10H2,1H3

InChI Key

PNWOUYRUAUDYIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=CC=N1)N

Origin of Product

United States

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